molecular formula C10H11N3O2S B13200600 Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone

Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone

Cat. No.: B13200600
M. Wt: 237.28 g/mol
InChI Key: YLJLCBOHDXMRGM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone typically involves the cyclization of N,N’-diacylhydrazines. One common method is the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines, followed by substitution reactions to introduce the ethyl and imino groups . The reaction conditions often include heating the mixture at 60–80°C for 12 hours in acetonitrile, followed by extraction with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of microwave-assisted synthesis can be advantageous for industrial applications due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted oxadiazoles, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its anticancer activity is thought to involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone is unique due to the presence of the lambda6-sulfanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in medicine and agriculture.

Molecular Characteristics:

  • Molecular Formula: C10H11N3O2S
  • Molecular Weight: 237.28 g/mol
  • IUPAC Name: ethyl-imino-oxo-(5-phenyl-1,3,4-oxadiazol-2-yl)-λ6-sulfane
  • Canonical SMILES: CC(S(=N)(=O)C1=NN=C(O1)C2=CC=CC=C2)

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization of N,N’-diacylhydrazines : This is often achieved through microwave-assisted cyclodehydration.
  • Substitution Reactions : These introduce the ethyl and imino groups into the structure.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit broad-spectrum antimicrobial properties. This compound has shown potential as:

  • Antibacterial Agent : Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentrations (MICs) were reported to be significantly lower than those of traditional antibiotics .

Anticancer Activity

The compound's anticancer properties are attributed to its ability to inhibit key enzymes involved in cell proliferation:

  • Mechanism of Action : It interacts with biological macromolecules through hydrogen bonding and other interactions, potentially leading to apoptosis in cancer cells.

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties:

  • Research Findings : In vitro studies suggest it may inhibit inflammatory pathways by modulating cytokine release and enzyme activity associated with inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

StudyFindings
Dhumal et al. (2016)Demonstrated antitubercular activity against Mycobacterium bovis BCG with significant binding affinity to InhA enzyme .
Desai et al. (2018)Investigated pyridine-based derivatives with 1,3,4-oxadiazole scaffold showing enhanced antitubercular effects .
PMC Study (2020)Reported that novel 1,3,4-oxadiazole derivatives exhibited superior antibacterial activity compared to traditional agents like bismerthiazol .

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound inhibits enzymes critical for bacterial growth and cancer cell proliferation.
  • Interaction with Cellular Targets : It forms complexes with proteins involved in signaling pathways related to inflammation and cell division.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl-imino-oxo-(5-phenyl-1,3,4-oxadiazol-2-yl)-λ6-sulfane

InChI

InChI=1S/C10H11N3O2S/c1-2-16(11,14)10-13-12-9(15-10)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3

InChI Key

YLJLCBOHDXMRGM-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

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